1-Boc-4-aminobenzoimidazole

Description

Significance of Benzimidazole (B57391) Scaffold in Organic and Medicinal Chemistry

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in the fields of organic and medicinal chemistry. nih.govnih.govbenthamscience.com Its prevalence is due to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions. nih.gov These characteristics allow benzimidazole derivatives to bind effectively to a wide range of biological macromolecules. nih.gov

The versatility of the benzimidazole nucleus is demonstrated by its presence in numerous FDA-approved drugs and natural products. nih.govnih.gov These compounds exhibit a broad spectrum of pharmacological activities, including:

Antihypertensive nih.gov

Anti-inflammatory nih.govnih.gov

Anthelmintic nih.govimpactfactor.org

The structural similarity of some benzimidazole derivatives to naturally occurring purines allows them to interact with various enzymes and receptors within the body. arabjchem.org This has led to their development as proton pump inhibitors, antihistamines, and agents targeting various kinases. rsc.orgimpactfactor.org The ease of synthesis and the ability to readily introduce a variety of substituents onto the benzimidazole core make it an attractive framework for the rational design of new therapeutic agents. nih.govmdpi.com

Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Benzimidazole Synthesis and Functionalization

The tert-Butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly for the protection of amine functionalities. bzchemicals.comwikipedia.orgfishersci.co.uk In the context of benzimidazole chemistry, the Boc group plays a crucial strategic role by temporarily masking the reactive N-H of the imidazole ring. This protection is vital as it allows chemists to perform reactions on other parts of the benzimidazole molecule without undesired side reactions at the nitrogen atom. researchgate.netacs.org

The protection of a benzimidazole nitrogen is typically achieved by reacting the benzimidazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. bzchemicals.comfishersci.co.uk This reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk The key advantage of the Boc group lies in its stability to a wide range of reaction conditions, yet it can be readily removed when desired. arkat-usa.org

Deprotection, or the removal of the Boc group, is most commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid in methanol (B129727). wikipedia.orggoogle.com This acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions. wikipedia.org For instance, methods for the selective cleavage of the N-Boc group on imidazoles and benzimidazoles using sodium borohydride (B1222165) in ethanol (B145695) have also been developed, which leaves other protected amines intact. arkat-usa.org This orthogonality is a critical concept in the synthesis of complex molecules, enabling a stepwise and controlled construction of the target structure. The use of the Boc group in Ugi multi-component reactions involving isocyanides has also proven to be a powerful strategy for generating diverse benzimidazole-containing scaffolds. nih.gov

Definition and Scope of 1-Boc-4-aminobenzoimidazole within Advanced Synthetic and Biological Research Contexts

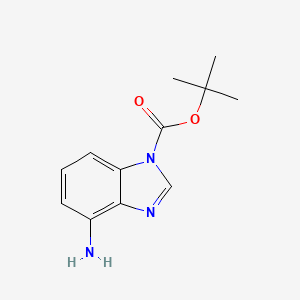

This compound is a specific, synthetically derived chemical compound. It is characterized by a benzimidazole core structure where a tert-Butoxycarbonyl (Boc) group is attached to one of the nitrogen atoms of the imidazole ring (at position 1), and an amino group (-NH₂) is substituted on the benzene ring at position 4.

Within the realm of advanced synthetic and biological research, this compound is not typically an end product with direct biological activity. Instead, it serves as a crucial synthetic intermediate or building block . Its structure is strategically designed for further chemical modification. The presence of the Boc protecting group on the imidazole nitrogen allows for selective reactions to be carried out on the free amino group at the 4-position without interference.

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. Researchers can utilize the reactive amino group to introduce a wide variety of other chemical moieties through reactions such as acylation, alkylation, or sulfonylation. Once the desired modifications at the 4-amino position are complete, the Boc group can be easily removed under acidic conditions to reveal the N-H of the benzimidazole ring. This newly deprotected nitrogen can then be subjected to further functionalization if required. This stepwise and controlled approach is fundamental in creating libraries of novel benzimidazole derivatives for screening in drug discovery programs and for the development of probes to study biological processes.

Properties

IUPAC Name |

tert-butyl 4-aminobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-10-8(13)5-4-6-9(10)15/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNMNTDCWQCPOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200331 | |

| Record name | 1,1-Dimethylethyl 4-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208772-74-1 | |

| Record name | 1,1-Dimethylethyl 4-amino-1H-benzimidazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208772-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-amino-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc Protected Aminobenzimidazoles

Strategies for Benzimidazole (B57391) Core Formation with Amino Functionality

The construction of the 4-aminobenzimidazole core is the initial and crucial phase in the synthesis of 1-Boc-4-aminobenzoimidazole. Various synthetic strategies have been developed to achieve this, each with its own set of advantages and limitations.

Condensation Reactions of o-Phenylenediamine (B120857) Derivatives with Carbonyl Precursors

A prevalent and classical method for benzimidazole synthesis involves the condensation of o-phenylenediamine or its derivatives with a variety of carbonyl-containing compounds. This approach is widely utilized due to the ready availability of starting materials and the operational simplicity of the reaction.

One common strategy is the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the condensation of o-phenylenediamine with p-aminobenzoic acid can yield 2-(4-aminophenyl)benzimidazole. The reaction is typically catalyzed by strong acids such as hydrochloric acid or polyphosphoric acid (PPA) and often requires elevated temperatures. chemicalbook.comnih.gov Microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Alternatively, aldehydes can be used as the carbonyl precursor. The reaction of o-phenylenediamine with an appropriate aldehyde, followed by oxidative cyclization, provides the benzimidazole ring system. nih.gov Various catalytic systems, including those based on copper, have been developed to promote this transformation under milder conditions. vu.nl The choice of catalyst and reaction conditions can influence the yield and purity of the final product.

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | p-Aminobenzoic acid | HCl, 120°C, 4h | 2-(4-aminophenyl)benzimidazole | - | chemicalbook.com |

| o-Phenylenediamine | p-Aminobenzoic acid | PPA, Microwave | 2-(4-aminophenyl)benzimidazole | 85 | nih.gov |

| o-Phenylenediamine | Aromatic Aldehydes | VOSO₄ | 2-Aryl-benzimidazoles | High | wikipedia.org |

| o-Bromoarylamine | Nitriles | CuI, t-amyl alcohol, 120°C | 2-Substituted-benzimidazoles | up to 98 | vu.nl |

Cyclodesulfurization Approaches from Thiourea (B124793) Intermediates

Cyclodesulfurization of thiourea derivatives presents an alternative and efficient route to aminobenzimidazoles. This method typically involves the formation of a thiourea intermediate from an o-phenylenediamine derivative, followed by a ring-closure reaction that eliminates a sulfur-containing byproduct.

The synthesis of 2-substituted aminobenzimidazoles can be achieved from N-aryl-N'-(o-aminophenyl)thioureas. These intermediates can be prepared by the reaction of o-phenylenediamine with an appropriate isothiocyanate. The subsequent cyclodesulfurization can be promoted by various reagents, including alkyl halides. organic-chemistry.org The use of a triphenylphosphine-iodine system under microwave irradiation has also been reported to facilitate the cyclodesulfurization of mono-thiourea intermediates, leading to N-aryl-2-aminobenzimidazoles. beilstein-journals.org

More recent developments have focused on visible-light-mediated, photocatalyst-free cyclodesulfurization of thioureas, offering a milder and more environmentally benign approach to N-substituted 2-aminobenzimidazoles. organic-chemistry.org

| Thiourea Precursor | Reagent/Condition | Product | Yield (%) | Reference |

| N-phenyl-N'-[o-aminophenyl]-thiourea | Alkyl halide, ethanol (B145695), reflux | 2-Phenyl-aminobenzimidazole | - | organic-chemistry.org |

| Mono-thiourea from o-phenylenediamine and phenyl isothiocyanate | PPh₃-I₂ system, microwave | N-aryl-2-aminobenzimidazoles | High | beilstein-journals.org |

| Thiourea from o-phenylenediamine and isothiocyanate | Visible light | N-substituted 2-aminobenzimidazoles | - | organic-chemistry.org |

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, offering high efficiency and selectivity for the formation of carbon-nitrogen bonds. These methods have been successfully applied to the synthesis of benzimidazoles and other heterocyclic systems.

One approach involves the palladium-catalyzed intramolecular C-H amination of N-aryl-N'-(o-halophenyl)ureas or -thioureas. This strategy allows for the direct formation of the benzimidazole ring. Another powerful method is the palladium-catalyzed amination of halo-benzimidazoles. For instance, a protected 4-halobenzimidazole can be coupled with an amine in the presence of a palladium catalyst and a suitable ligand to introduce the amino group at the 4-position. The choice of ligand is often crucial for the success of these reactions, with biaryl phosphine (B1218219) ligands showing high activity. nih.govnih.gov

Furthermore, palladium-catalyzed carbonylative cyclization reactions have been developed for the synthesis of related heterocyclic structures, which could be adapted for aminobenzimidazole synthesis. arabjchem.orggoogle.com These methods often involve the use of carbon monoxide and offer a route to a variety of functionalized heterocycles.

Regioselective N-Protection Strategies with Boc Group on Benzimidazole Nitrogen (N1)

Once the 4-aminobenzimidazole core is synthesized, the next critical step is the regioselective introduction of the Boc protecting group onto the N1 position of the benzimidazole ring. This protection is essential to prevent unwanted side reactions at this nitrogen during subsequent functionalization of the amino group at the 4-position.

Selective Mono-Boc Protection of Diamines or Aminobenzimidazoles

The selective protection of one nitrogen atom in the presence of another is a common challenge in organic synthesis. In the case of 4-aminobenzimidazole, the goal is to selectively protect the benzimidazole nitrogen over the exocyclic amino group. The formation of N-tert-butoxycarbonyl (Boc) derivatives is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org

The regioselectivity of the Boc protection can be influenced by several factors, including the reaction conditions and the nature of the substrate. For diamines, methods have been developed for selective mono-Boc protection by exploiting the differential basicity or steric hindrance of the amino groups. While direct selective N1-Boc protection of 4-aminobenzimidazole is not extensively documented in dedicated studies, general principles of amine protection suggest that controlling the stoichiometry of Boc₂O and the choice of base and solvent are crucial. arkat-usa.org In some cases, the protection of both the exocyclic amino group and the benzimidazole nitrogen may occur, followed by a selective deprotection step.

Challenges and Optimization in Boc Protection Methodologies

A primary challenge in the Boc protection of 4-aminobenzimidazole is achieving high regioselectivity for the N1 position of the benzimidazole ring over the 4-amino group and the N3 position. The presence of two different types of nitrogen atoms (aromatic imidazole (B134444) and exocyclic amine) and the tautomerism of the benzimidazole ring can lead to a mixture of products.

Optimization of the reaction conditions is therefore critical. This includes a careful selection of the base, solvent, and reaction temperature. Non-polar aprotic solvents may favor the protection of the more nucleophilic exocyclic amino group, while different conditions might favor the imidazole nitrogen. The use of specific catalysts or additives could also enhance the regioselectivity.

Another challenge is the potential for over-reaction, leading to the formation of di-Boc protected products where both the benzimidazole nitrogen and the exocyclic amino group are protected. Careful control of the stoichiometry of the Boc-anhydride is necessary to minimize this side reaction.

In cases where selective protection is difficult to achieve directly, a two-step approach involving the protection of both nitrogen atoms followed by selective deprotection of the Boc group from the exocyclic amine can be employed. The Boc group on an aromatic amine is generally more labile to acidic conditions than the Boc group on an imidazole nitrogen, which could potentially be exploited for selective deprotection. However, selective deprotection of N-Boc on imidazoles and benzimidazoles can also be achieved under specific basic conditions.

Introduction of Amino Substituents onto the Benzimidazole Ring System

The strategic placement of an amino group on the benzimidazole core is a key step in the synthesis of 1-Boc-4-aminobenzimidazole. The primary methods to achieve this involve the transformation of a precursor functional group or, less commonly for this isomer, the direct introduction of the amine.

The most prevalent and reliable method for synthesizing 4-aminobenzimidazole derivatives is through the reduction of a corresponding 4-nitrobenzimidazole precursor. This approach benefits from the accessibility of nitroaromatic compounds and the high efficiency of the reduction transformation.

The general strategy involves two main stages:

Nitration of the Benzimidazole Core: A pre-formed benzimidazole or a precursor leading to it undergoes nitration to introduce a nitro group at the 4-position.

Reduction of the Nitro Group: The 4-nitrobenzimidazole intermediate is then subjected to reduction to yield the 4-aminobenzimidazole. This is typically followed by the protection of one of the nitrogen atoms with a Boc group.

A key example involves the synthesis of 4-aminobenzimidazole nucleosides, where 4-nitro-1-β-D-ribofuranosylbenzimidazole is prepared and subsequently reduced. bu.edu The reduction is commonly achieved via catalytic hydrogenation. bu.edu

Catalytic Hydrogenation: This is the most widely used method for converting aromatic nitro compounds to amines due to its clean conversion and high yields.

Catalysts: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. bu.edu Other catalysts, such as Raney Nickel, can also be employed. researchgate.net In some cases, nickel boride, generated in situ from NiCl₂ and sodium borohydride (B1222165), has been shown to be effective for the reduction of a wide range of nitroarenes. organic-chemistry.org

Reducing Agents: The most common reducing agent is hydrogen gas (H₂). nih.gov Alternatively, transfer hydrogenation using agents like sodium borohydride (NaBH₄) in the presence of a catalyst can be used. nih.gov

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a hydrogen atmosphere. bu.edu The reduction of 4-nitrophenol, a similar transformation, is often used as a model reaction to evaluate catalyst efficiency, typically using NaBH₄ in an aqueous medium. nih.govnih.gov

The process can be summarized in the following reaction scheme: 4-Nitrobenzimidazole Precursor --(Catalyst, Reducing Agent)--> 4-Aminobenzimidazole

Following the reduction, the resulting 4-aminobenzimidazole can be selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield 1-Boc-4-aminobenzimidazole. organic-chemistry.orgnih.gov

Direct C-H amination presents a more atom-economical approach by avoiding the need for pre-functionalized substrates like nitro compounds. However, for the synthesis of 4-aminobenzimidazoles, this method is less common and faces challenges related to regioselectivity. Most documented direct aminations of benzimidazole-like heterocycles occur at the C2 position.

Recent advances have shown that transition metal catalysis can facilitate direct C-H amination:

Copper-Catalyzed Amination: Copper salts have been used to catalyze the direct C-H amination of related heterocycles like benzoxazoles, using primary amines as the nitrogen source and an oxidant such as tert-butyl peroxide (TBP). organic-chemistry.org Other studies have demonstrated copper-catalyzed ortho-amination of arenes, but these often require a directing group to achieve regioselectivity. nih.govrsc.org

Cobalt-Catalyzed Amination: Cobalt-catalyzed methods have been developed for the aerobic oxidative cyclization of 2-aminoanilines with isonitriles to furnish 2-aminobenzimidazoles in moderate to excellent yields. researchgate.net

While these methods are powerful for synthesizing specific isomers (primarily 2-amino derivatives), their application for the direct synthesis of 4-aminobenzimidazoles is not well-established and would require significant development to control the site of amination on the benzene (B151609) portion of the heterocycle. The challenge lies in activating the C4-H bond over other C-H bonds in the molecule without a directing functionality.

Purification Techniques for Isolation of N-Boc Protected Aminobenzimidazoles

The isolation and purification of the target compound, 1-Boc-4-aminobenzimidazole, from the reaction mixture is a critical final step to ensure high purity. The choice of technique depends on the physical properties of the product and the nature of the impurities.

Common Purification Methods:

Column Chromatography: This is one of the most versatile and widely used purification methods in organic synthesis. nih.gov

Stationary Phase: Silica (B1680970) gel is the most common stationary phase.

Mobile Phase (Eluent): A mixture of a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. The ratio is optimized to achieve good separation between the desired product and impurities. nih.govnih.gov For example, solvent systems of ethyl acetate/n-hexane in ratios from 1:9 to 3:5 have been reported for purifying benzimidazole derivatives. nih.gov Flash column chromatography is often employed to speed up the separation. nih.gov

Crystallization/Recrystallization: This technique is highly effective for obtaining products in a very pure, crystalline solid form. It relies on the difference in solubility of the compound and impurities in a given solvent or solvent system at different temperatures.

Procedure: The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble. Upon cooling, the solution becomes supersaturated, and the pure product crystallizes out, leaving impurities behind in the solvent. google.com

Solvent Selection: Choosing the right solvent is key. Sometimes a two-solvent system is used, where the product is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent, like diethyl ether or n-pentane) is added to induce precipitation. researchgate.net For Boc-protected amino acids that are oily, adding seed crystals and then pulping with a weak polar solvent can induce crystallization. google.com

Extraction and Washing: Before chromatography or crystallization, a work-up procedure involving liquid-liquid extraction is typically performed. The reaction mixture is diluted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove inorganic salts and water-soluble impurities. nih.govchemicalbook.com

Table 2: Common Purification Techniques and Conditions

| Technique | Details | Common Solvents/Reagents | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on polarity using a stationary phase (silica gel). | Ethyl acetate / n-hexane mixtures | nih.govnih.gov |

| Crystallization | Purification based on differential solubility. | Acetone, petroleum ether, methanol/diethyl ether | google.comresearchgate.net |

| Extraction | Initial work-up to remove inorganic and water-soluble impurities. | Dichloromethane, ethyl acetate, aqueous NaOH, water, brine | nih.govchemicalbook.com |

Chromatographic Separations

Column chromatography is a fundamental purification technique for isolating N-Boc protected aminobenzimidazoles from reaction mixtures. Silica gel is the most commonly used stationary phase for this purpose. The acidic nature of silica gel can sometimes lead to the premature cleavage of the acid-labile Boc group. nih.gov To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% v/v), is often added to the eluent system. nih.gov

The selection of the mobile phase is critical for achieving good separation. A gradient of solvents with increasing polarity is typically employed. Common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For more polar compounds, a combination of dichloromethane and methanol may be utilized. nih.govnih.gov

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. The appropriate fractions are then combined and the solvent is removed under reduced pressure to yield the purified N-Boc protected aminobenzimidazole.

A general procedure for the chromatographic purification of a Boc-protected amine is outlined below:

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | A solvent system of increasing polarity, such as petroleum ether/ethyl acetate or dichloromethane/methanol. nih.govnih.gov |

| Modifier | Optional addition of triethylamine (0.1-1%) to prevent Boc deprotection. |

| Monitoring | Thin-layer chromatography (TLC) |

| Isolation | Combination of pure fractions and solvent evaporation. |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for obtaining highly pure solid samples of N-Boc protected aminobenzimidazoles. The process relies on the principle of differential solubility of the compound and impurities in a given solvent or solvent system at varying temperatures. For many Boc-protected compounds, which may initially be isolated as oils or amorphous solids, crystallization is key to achieving high purity and stability for long-term storage. masterorganicchemistry.com

A common strategy for crystallization involves dissolving the crude product in a minimal amount of a hot solvent in which it is freely soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound will crystallize out, leaving impurities behind in the solution.

Alternatively, an anti-solvent crystallization (or precipitation) method can be employed. The crude material is dissolved in a good solvent, and then a second solvent (the anti-solvent), in which the compound is insoluble, is slowly added until the solution becomes turbid, indicating the onset of precipitation. The solution is then allowed to stand, often at a reduced temperature, to promote the formation of crystals. google.com Common solvent-antisolvent pairs for Boc-protected compounds include methanol/diethyl ether and dichloromethane/n-pentane. google.com

For challenging crystallizations, the use of seed crystals can be instrumental. A small, pure crystal of the target compound is added to a saturated solution to induce crystallization. masterorganicchemistry.com

A general protocol for the recrystallization of a Boc-protected compound is as follows:

| Method | Procedure |

| Cooling Crystallization | Dissolve the compound in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or freezer to maximize crystal formation. Collect the crystals by filtration. |

| Anti-Solvent Crystallization | Dissolve the compound in a good solvent. Slowly add an anti-solvent until turbidity is observed. Allow the mixture to stand, and then collect the precipitated crystals by filtration. google.com |

| Vapor Diffusion | Dissolve the product in a higher-boiling polar solvent in a small vial. Place this vial inside a larger sealed container with a small amount of a more volatile, less polar anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization over time. google.com |

Chemical Transformations and Mechanistic Studies of N Boc Protected Aminobenzimidazoles

Deprotection Strategies for the Boc Group and Reaction Mechanisms

The removal of the Boc protecting group is a critical step in multi-step syntheses to unmask the amine functionality for further elaboration. The choice of deprotection method is often dictated by the presence of other sensitive functional groups within the molecule.

Acid-mediated cleavage is the most common and conventional method for the deprotection of Boc-protected amines. fishersci.co.ukmasterorganicchemistry.com The reaction is typically fast and occurs at room temperature. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. fishersci.co.ukcommonorganicchemistry.comnih.gov

The mechanism of acid-mediated Boc deprotection involves the protonation of the carbamate (B1207046) oxygen by a strong acid, such as TFA. masterorganicchemistry.comcommonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, which results in the formation of a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This intermediate is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com The liberated amine is then protonated under the acidic conditions to form the corresponding salt. commonorganicchemistry.com

Mechanism of Acid-Mediated Boc Deprotection

Protonation of the tert-butyl carbamate.

Formation of a carbamic acid through the loss of the tert-butyl cation.

Decarboxylation of the carbamic acid to produce the free amine.

Protonation of the amine in the acidic environment to yield the TFA salt.

Various acidic conditions have been successfully used for Boc deprotection, as detailed in the table below. commonorganicchemistry.comcommonorganicchemistry.com

| Reagent | Solvent(s) | Temperature | Duration |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | 1-18 hours |

| 4M HCl | Dioxane | Room Temperature | 2-24 hours |

| 4M HCl | Methanol (B129727) (MeOH) | Room Temperature to 50°C | Overnight to 7 hours |

| Concentrated HCl | Methanol (MeOH) / Water | Room Temperature | Overnight |

This table summarizes common conditions for acid-mediated Boc deprotection.

It is important to note that the tert-butyl cation generated during the reaction can potentially alkylate other nucleophilic sites in the molecule. To prevent this, scavengers like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture. researchgate.net

While acid-mediated cleavage is prevalent, certain substrates may contain acid-sensitive functional groups, necessitating alternative deprotection strategies.

Thermolytic Deprotection: The Boc group can be removed by heating, typically at temperatures above 100°C. nih.govacsgcipr.org This method avoids the use of any catalysts or acids. acsgcipr.org The mechanism is believed to proceed through a fragmentation process, forming the amine via the corresponding carbamic acid, along with isobutylene (B52900) and carbon dioxide. acsgcipr.org Thermolytic deprotections have been reported in various solvents, including water and under microwave conditions. nih.gov However, the high temperatures required may lead to side reactions such as elimination or racemization in chiral compounds. acsgcipr.org

Other Non-Acidic Methods: A variety of other non-acidic methods have been developed for Boc deprotection to accommodate sensitive substrates. These include the use of:

Lewis acids: Reagents like Sn(OTf)₂, TMSI, and AlCl₃ can effect Boc cleavage. arkat-usa.orgsemanticscholar.org

Basic conditions: While generally stable to bases, the Boc group on certain activated heterocycles like imidazoles and benzimidazoles can be cleaved under basic conditions. arkat-usa.org For instance, NaBH₄ in ethanol (B145695) has been reported for the selective N-Boc deprotection of imidazoles and benzimidazoles. arkat-usa.org Another method involves using sodium t-butoxide in slightly wet tetrahydrofuran. sci-hub.se

Other reagents: Systems like oxalyl chloride in methanol have been shown to be effective for deprotecting compounds with acid-labile groups. nih.gov

Reactions Involving the Free Amino Group on the Benzimidazole (B57391) Ring

Once the Boc group is removed from 1-Boc-4-aminobenzimidazole, the resulting 4-aminobenzimidazole possesses a nucleophilic amino group that can participate in a variety of subsequent chemical transformations.

N-acylation is a fundamental transformation in organic chemistry, often used for the synthesis of amides, which are prevalent in many biologically active compounds and pharmaceuticals. nih.gov The free amino group of 4-aminobenzimidazole can be readily acylated using various acylating agents.

A common method for acylation involves the reaction of the amine with an acyl chloride or a carboxylic acid activated with a coupling agent. For example, amides can be synthesized by the direct condensation of carboxylic acids and amines in the presence of reagents like titanium tetrachloride (TiCl₄) in pyridine. nih.gov Benzotriazole-mediated chemistry also provides a mild and efficient route for the acylation of amines in aqueous media. nih.govresearchgate.net

Sulfonylation, the reaction of an amine with a sulfonyl chloride, leads to the formation of sulfonamides. This reaction is analogous to acylation and provides another avenue for functionalizing the amino group of the benzimidazole core.

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used for the synthesis of substituted amines. masterorganicchemistry.com This reaction involves the initial formation of an imine or iminium ion from the reaction of an amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comwikipedia.org

This strategy can be employed to introduce functionalized linkers onto the 4-aminobenzimidazole scaffold. The choice of reducing agent is crucial for the success of the reaction. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org

Typical Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of aldehydes and ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A common and mild reducing agent, sensitive to water and not very compatible with methanol. commonorganicchemistry.com |

| Sodium Borohydride (B1222165) (NaBH₄) | Can reduce both imines and carbonyl groups, so it is typically added after imine formation is complete. commonorganicchemistry.com |

This table outlines common reducing agents used in reductive amination and their key features.

The amino group of 4-aminobenzimidazole can serve as a nucleophile to react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net These functional groups are important pharmacophores found in numerous biologically active molecules. nih.gov

The synthesis of ureas can be achieved through several methods. The most traditional approach involves the reaction of an amine with phosgene (B1210022) or its equivalents to generate an isocyanate intermediate, which then reacts with another amine. nih.gov Safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), are now widely used. nih.gov

Thiourea derivatives are similarly synthesized. For instance, N-phenyl-,N'-[o-aminophenyl]-thiourea can be treated with alkyl halides to induce cyclodesulfurization and form 2-phenyl-aminobenzimidazole. nih.gov Another approach involves the condensation of amines with carbon disulfide. organic-chemistry.org

The formation of these derivatives highlights the utility of the deprotected 4-aminobenzimidazole as a versatile building block in medicinal chemistry for the construction of diverse molecular scaffolds. researchgate.net

Cross-Coupling Reactions on Halogenated N-Boc Protected Benzimidazoles (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

The presence of a halogen atom on the benzimidazole core of 1-Boc-4-aminobenzoimidazole derivatives opens a gateway for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds. The Boc group plays a crucial role in these transformations by preventing unwanted side reactions at the imidazole (B134444) nitrogen.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of N-Boc protected halogenated benzimidazoles, this reaction allows for the introduction of various aryl and heteroaryl substituents. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. Microwave-assisted Suzuki-Miyaura coupling reactions have been shown to be efficient for the functionalization of benzimidazole systems, often leading to good to excellent yields in short reaction times. researchgate.net

For instance, studies on related N-substituted iodobenzimidazoles have demonstrated successful coupling with a variety of boronic acids under microwave irradiation, highlighting the versatility of this methodology. researchgate.net The choice of ligand is critical, with bulky electron-rich phosphine (B1218219) ligands such as SPhos often providing superior results. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on N-Substituted Halogenated Benzimidazoles

| Entry | Halobenzimidazole | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Cyclohexyl-2-iodobenzimidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 85 |

| 2 | 1-Cyclopentyl-2-iodobenzimidazole | 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 91 |

| 3 | 1-Cyclohexyl-2-iodobenzimidazole | 4-Nitrophenylboronic acid | SPhos/PdCl₂ | Cs₂CO₃ | Dioxane | 90 |

This table presents data from analogous reactions to illustrate the general conditions and yields achievable in Suzuki-Miyaura couplings of N-substituted halogenated benzimidazoles.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.gov This palladium-catalyzed reaction couples an amine with an aryl halide or triflate. For halogenated N-Boc protected benzimidazoles, this reaction enables the introduction of a wide range of primary and secondary amines, leading to the synthesis of diverse N-arylated benzimidazole derivatives. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination. nih.gov

The selection of the palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. Research on the amination of unprotected bromoimidazoles has shown that bulky biarylphosphine ligands, such as tBuBrettPhos, can be highly effective in promoting the C-N bond formation.

Table 2: Examples of Buchwald-Hartwig Amination on Bromoimidazoles

| Entry | Bromoimidazole | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromo-1H-imidazole | Aniline | P4/L4 | LHMDS | THF | 85 |

| 2 | 4-Bromo-1H-imidazole | Morpholine | P4/L4 | LHMDS | THF | 75 |

| 3 | 4-Bromo-1H-pyrazole | Benzylamine | P4/L4 | LHMDS | THF | 82 |

This table showcases data from the amination of related bromoazoles to provide insight into the reaction conditions and outcomes.

Stereochemical Investigations of Transformations

The investigation of stereochemistry in the transformations of this compound derivatives is a critical area of research, particularly when chiral centers are introduced or when the final products are intended for biological applications where stereoisomers can exhibit vastly different activities.

While specific stereochemical studies on this compound are not extensively documented in the reviewed literature, the principles of asymmetric catalysis can be applied to its derivatives. For instance, chiral 2-aminobenzimidazole (B67599) derivatives have been successfully employed as bifunctional organocatalysts in asymmetric electrophilic amination reactions of unprotected 3-substituted oxindoles. nih.gov This demonstrates the potential of the benzimidazole scaffold to participate in stereocontrolled transformations.

In such reactions, the benzimidazole catalyst can activate the substrate through hydrogen bonding, while a chiral moiety on the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess. The N-Boc group, by modifying the electronic properties and steric environment of the benzimidazole, could influence the efficiency and stereoselectivity of such catalytic processes. researchgate.net

Further research into the asymmetric synthesis and transformations of this compound derivatives, for example, through enantioselective cross-coupling reactions or by employing chiral catalysts, would be a valuable contribution to the field. Such studies would enable the synthesis of enantiomerically enriched compounds with potential applications in drug discovery and materials science.

Applications As Key Synthetic Intermediates and Building Blocks

Precursors in the Synthesis of Advanced Heterocyclic Systems

The benzimidazole (B57391) nucleus is a well-established "privileged structure" in chemistry due to its presence in a multitude of biologically active compounds. nih.gov 1-Boc-4-aminobenzoimidazole serves as an ideal starting point for elaborating this core into more complex, fused heterocyclic systems. The amino group can be readily transformed into various functionalities, which can then participate in cyclization reactions to build new rings onto the benzimidazole framework.

A notable example is the synthesis of 4-amino-5-(Benzimidazole-1-yl) triazole. sciencescholar.us In this process, the aminobenzimidazole core is used to construct an adjoining triazole ring, creating a novel, poly-heterocyclic system with potential applications in medicinal chemistry. sciencescholar.us Similarly, the general principle of using substituted benzimidazoles to create fused, pentacyclic structures highlights the role of such precursors in accessing complex molecular architectures that are otherwise difficult to synthesize. mdpi.com These advanced systems are often explored for their unique electronic and biological properties. mdpi.com

Modules for Complex Drug Candidate Synthesis in Medicinal Chemistry Research

In medicinal chemistry, the benzimidazole moiety is a frequent constituent of pharmacologically active molecules, valued for its ability to mimic naturally occurring purines and engage in various biological interactions. nih.govmdpi.com this compound provides a reliable and adaptable module for constructing novel drug candidates.

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The concept of a "privileged scaffold" refers to a molecular framework that is capable of providing the necessary structural basis for binding to multiple biological targets through systematic modification. The benzimidazole core is considered one such scaffold. nih.gov

Drawing a parallel with the 4-aminoquinoline (B48711) scaffold, which is lauded for its versatility in generating highly active and selective compounds against various diseases, the 4-aminobenzimidazole structure serves a similar purpose. nih.gov The rigid benzimidazole core acts as a stable anchor, while the amino group provides a point for diversification. Chemists can attach various side chains and functional groups to this position, systematically altering the molecule's size, shape, and electronic properties to optimize its fit and interaction with a specific biological target, such as an enzyme's active site or a receptor's binding pocket. This modular approach accelerates the discovery and optimization of new lead compounds.

The this compound scaffold has been instrumental in the synthesis of specific ligands designed to modulate the activity of key biological targets implicated in disease.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme. nih.govnih.gov Benzimidazole derivatives have been successfully developed as potent kinase inhibitors. For example, compounds incorporating the benzimidazole structure have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis. nih.gov The synthesis of such inhibitors often involves coupling the aminobenzimidazole core with other fragments to achieve high affinity and selectivity for the target kinase. nih.gov

Nucleic Acid Interacting Agents: The planar, aromatic nature of the benzimidazole ring system makes it suitable for intercalation into the base pairs of DNA and RNA. mdpi.com Researchers have synthesized complex pentacyclic benzimidazole derivatives that demonstrate significant antiproliferative activity. mdpi.com These compounds are believed to exert their effects through a mixed binding mode that includes both intercalation and binding along the polynucleotide backbone, ultimately interfering with cellular processes and inducing apoptosis in cancer cells. mdpi.com

Other Enzyme Inhibitors: Beyond kinases, benzimidazole derivatives have been investigated as inhibitors for other enzyme classes. For instance, they have been explored as inhibitors of cyclooxygenases (COXs), enzymes involved in inflammation. nih.gov

Below is a table summarizing examples of biological targets for which ligands have been developed using the benzimidazole scaffold.

Table 1: Biological Targets of Benzimidazole-Based Ligands| Biological Target Class | Specific Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | VEGFR-2 | Oncology | nih.gov |

| Nucleic Acids | DNA/RNA | Oncology | mdpi.com |

| Cyclooxygenases | COX | Anti-inflammatory | nih.gov |

Contributions to Materials Science Research

The applications of the benzimidazole moiety extend beyond medicine into the realm of materials science, where its rigidity, thermal stability, and chemical resistance are highly valued properties.

Incorporating benzimidazole units into polymer backbones is a proven strategy for enhancing material properties. The synthesis of novel poly(imides) containing benzimidazole moieties results in polymers with exceptional thermal stability, with degradation temperatures exceeding 500 °C. mdpi.comresearchgate.net These benzimidazole-imide copolymers can be cast into dense, flexible films suitable for use as high-performance dielectric materials in the electronics industry. researchgate.net

Furthermore, these functional polymers can be used to create advanced composite materials. For instance, poly(imide)-benzimidazole films have been loaded with ionic liquids to create materials being explored for proton conductivity, with potential applications in Proton Exchange Membrane Fuel Cells (PEMFCs). mdpi.com In a different application, porous organic polymers have been functionalized with imidazole (B134444) groups to create materials that can effectively adsorb CO2. rsc.org These examples demonstrate how the benzimidazole unit can be used to modulate the properties of polymers for specific, high-tech applications.

Table 2: Properties and Applications of Benzimidazole-Functionalized Polymers

| Polymer Type | Incorporated Moiety | Enhanced Property | Potential Application | Reference |

|---|---|---|---|---|

| Poly(imide) Copolymer | Benzimidazole | Thermal Stability (>500 °C) | Dielectric Films | mdpi.comresearchgate.net |

| Poly(imide)/Ionic Liquid Composite | Benzimidazole | Proton Conductivity | PEM Fuel Cells | mdpi.com |

| Porous Organic Polymer | Imidazole | Gas Adsorption | CO2 Capture | rsc.org |

Role in Catalysis and Organocatalysis

The utility of the imidazole ring also extends to catalysis. The nitrogen atoms in the ring can act as Lewis bases or participate in hydrogen bonding, making them effective catalytic centers. While this compound itself is not typically a catalyst, it serves as a building block for creating catalyst-bearing materials.

A prime example is the development of porous organic polymers functionalized with imidazole-based ionic liquids. rsc.org These materials have been shown to act as efficient and reusable acid catalysts for organic reactions, such as the synthesis of other benzimidazole derivatives. rsc.org By immobilizing the catalytic imidazole group within a robust, porous polymer support, these systems offer advantages in terms of catalyst recovery and reuse, which are key principles of green chemistry.

Retrosynthetic Analysis Pathways Utilizing N-Boc Protected Aminobenzimidazoles

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to construct complex molecular architectures with high precision. Among these, the tert-butoxycarbonyl (Boc) group is frequently employed for the protection of nitrogen-containing functional groups, including amines and heterocycles like benzimidazole. nih.govnih.gov The compound 1-Boc-4-aminobenzimidazole and its isomers are powerful building blocks in medicinal chemistry. Their utility stems from the orthogonal nature of the protected imidazole nitrogen and the reactive amino group on the benzene (B151609) ring, which allows for selective functionalization at different sites of the molecule.

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, reveals the strategic importance of intermediates like N-Boc protected aminobenzimidazoles. The Boc group at the N-1 position of the benzimidazole ring serves two primary functions in a synthetic strategy:

Protection and Deactivation: It protects the imidazole N-H from participating in reactions intended for other parts of the molecule, such as N-alkylation or acylation. This protection prevents the formation of undesired regioisomers and side products. rsc.org

The exocyclic amino group (at position C-4, C-5, C-6, or C-7) provides a critical handle for introducing molecular diversity through reactions such as amide bond formation, urea (B33335)/thiourea (B124793) synthesis, sulfonylation, and transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

A generalized retrosynthetic approach for complex molecules containing a 4-aminobenzimidazole core is illustrated below. The primary disconnections typically involve breaking the bonds connected to the exocyclic amine and the C-2 position of the benzimidazole ring.

Figure 1: General Retrosynthetic Analysis of a Substituted 4-Aminobenzimidazole Derivative

This strategy relies on the stability and selective removal of the Boc group, which is typically cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) or thermal conditions that leave other functional groups, such as amides and esters, intact. nih.govrsc.org

The following tables summarize the key retrosynthetic disconnections and the synthetic transformations enabled by the use of an N-Boc protecting group on the aminobenzimidazole scaffold.

Table 1: Key Retrosynthetic Disconnections for N-Boc-Aminobenzimidazole Derivatives This interactive table outlines common retrosynthetic bond cleavages and the corresponding forward reactions used in synthesis.

| Target Moiety | Bond Disconnected | Forward Reaction Type | Synthons |

|---|---|---|---|

| N-Aryl/Alkyl Amide | C(O)-N (Amide) | Amide Coupling | 1-Boc-4-aminobenzimidazole + Carboxylic Acid/Acyl Chloride |

| N-Aryl/Alkyl Urea | N-C(O)-N (Urea) | Addition | 1-Boc-4-aminobenzimidazole + Isocyanate |

| C2-Substituted Benzimidazole | N1-C2 and C(benzene)-N3 | Cyclocondensation | Protected o-phenylenediamine (B120857) + Aldehyde/Carboxylic Acid |

Table 2: Functional Group Interconversions (FGI) Facilitated by N-Boc Protection This table details synthetic steps where the N-Boc group is crucial for achieving the desired chemical transformation on the aminobenzimidazole core.

| Transformation | Reagents/Conditions | Role of N-Boc Group | Outcome |

|---|---|---|---|

| Acylation of exocyclic amine | R-COCl, Base | Prevents N-1 acylation | Selective formation of C-4 amide |

| Sulfonylation of exocyclic amine | R-SO2Cl, Base | Prevents N-1 sulfonylation | Selective formation of C-4 sulfonamide |

| Halogenation of benzene ring | NBS / NCS | Deactivates imidazole ring, directs substitution | Regioselective halogenation at C-5, C-6, or C-7 |

The synthesis of the N-Boc protected aminobenzimidazole building block itself typically begins with a suitably substituted nitroaniline or dinitrobenzene derivative. A common pathway involves the reduction of one nitro group, protection of the resulting amines, introduction of the Boc group, and subsequent cyclization to form the benzimidazole ring. For instance, the synthesis of 1-Boc-4-aminobenzimidazole can be envisioned starting from 1,2-diamino-3-nitrobenzene, where the two adjacent amino groups are used to construct the imidazole ring, and the nitro group is later reduced to the target C-4 amine. The protection strategy is critical for controlling the regiochemical outcome of the cyclization and subsequent reactions. nih.govnih.gov

Theoretical and Computational Chemistry Studies of N Boc Protected Aminobenzimidazoles

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio or semi-empirical methods solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and other properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is often employed to predict optimized geometries, vibrational frequencies, and electronic parameters. nih.gov For benzimidazole (B57391) derivatives, DFT calculations, frequently using the B3LYP functional with a basis set like 6-31G(d,p), help in understanding structural properties and charge distribution. nih.gov

DFT studies on related benzimidazole compounds have been used to analyze structural–property relationships. figshare.com These calculations can determine key quantum chemical descriptors that influence a molecule's behavior, such as dipole moments, total energy, and the distribution of electronic charge. nih.gov The molecular electrostatic potential (MEP), for example, is mapped over the molecule's geometry to indicate reactive centers. tandfonline.com Such analyses are crucial for predicting how a molecule like 1-Boc-4-aminobenzimidazole might interact with other molecules or biological targets.

Table 1: Examples of DFT Applications in Benzimidazole Derivative Studies

| Parameter Calculated | Application/Insight Gained | Basis Set/Method Example |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and stable conformations. nih.gov | B3LYP/6-31G(d,p) nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. tandfonline.com | B3LYP/6-31G(d,p) tandfonline.com |

| Vibrational Frequencies | Predicts theoretical IR and Raman spectra for structural confirmation. nih.gov | B3LYP/6-31G nih.gov |

| Global Reactivity Descriptors | Calculates chemical hardness, softness, and electrophilicity to quantify reactivity. | Not specified |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). uochb.cz

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. tandfonline.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com For various benzimidazole derivatives, FMO analysis has been performed to understand their stability and potential for intramolecular energy transfer. nih.gov This analysis is predictive of how N-Boc protected aminobenzimidazoles might be bioactivated or interact with biological targets. acs.org

Table 2: Representative FMO Data for Benzimidazole Analogues

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) | Significance |

| Substituted Benzimidazole | Varies with substituent | Varies with substituent | Small gap indicates higher reactivity and potential for charge transfer. nih.gov | Helps predict chemical stability and electronic transitions. nih.gov |

| 2-Aminobenzimidazole (B67599) Derivative | Varies | Varies | Used to predict bioactivation by enzymes like cytochrome P450. acs.org | Correlates electronic properties with biological activity. acs.org |

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like 1-Boc-4-aminobenzoimidazole, rotation around single bonds can lead to various conformers. The bulky tert-butoxycarbonyl (Boc) group significantly influences the preferred conformation.

Furthermore, aminobenzimidazoles can exhibit annular tautomerism, where a proton can reside on different nitrogen atoms of the imidazole (B134444) ring. researchgate.net For 4(7)-aminobenzimidazoles, computational studies have shown a clear predominance of the 4-amino tautomer over the 7-amino tautomer. researchgate.net This preference is crucial as the specific tautomeric form can affect the molecule's binding affinity to a biological target. researchgate.net Determining the most stable tautomer and conformer is essential for accurate molecular modeling studies, such as docking.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein or nucleic acid.

Molecular Docking for Predicted Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov For benzimidazole derivatives, docking studies have been successfully used to predict their binding modes within the active sites of various enzymes, such as cyclooxygenase (COX), α-amylase, and protein kinases. mdpi.comnih.govrsc.org

In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand's structure is optimized, and a docking algorithm calculates the most favorable binding poses, ranked by a scoring function that estimates binding affinity (e.g., in kcal/mol). mdpi.com The results reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. acs.org For a compound like this compound, docking could predict its potential to inhibit specific enzymes based on its fit and interactions within the binding pocket.

Molecular Dynamics Simulations for Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. tandfonline.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net This technique is used to assess the stability of a ligand-protein complex predicted by docking. nih.govrsc.org

By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the ligand's binding pose changes over time and calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. researchgate.net A stable complex will show minimal deviation in its conformation over the simulation period. researchgate.net MD simulations have been applied to various benzimidazole derivatives to confirm the stability of their docked complexes with targets like the LasR protein and COX-2, providing stronger evidence for their potential as inhibitors. nih.govrsc.org

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. Computational methods have revolutionized SAR analysis by enabling the prediction of activity for novel compounds and providing a rational basis for their design. For benzimidazole derivatives, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are widely employed.

Detailed research findings have shown that substitutions on the benzimidazole ring significantly impact the biological activity of these compounds. For instance, studies on aminobenzimidazole derivatives as potential inhibitors for targets like the epidermal growth factor receptor (EGFR) have demonstrated the importance of the substitution pattern for inhibitory activity. nih.gov 4D-QSAR and multivariate image analysis (MIA-QSAR) have been successfully applied to series of aminobenzimidazole derivatives to build robust predictive models. nih.gov These models help in understanding the correlation between the three-dimensional structure of the molecules and their inhibitory potency.

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. In the context of benzimidazole derivatives, docking studies have been instrumental in elucidating their mechanism of action against various targets, including bacterial proteins and cancer-related enzymes. nih.govarabjchem.orgresearchgate.net For example, docking studies of substituted benzimidazoles into the active site of Mycobacterium tuberculosis KasA protein have revealed key interactions that are crucial for their antitubercular activity. nih.gov

While specific QSAR or extensive docking studies on this compound are not widely published, the principles derived from related benzimidazole structures are highly applicable. The Boc-protecting group at the N1 position introduces significant steric bulk and alters the electronic properties of the benzimidazole core, which would undoubtedly influence its interaction with biological targets. The 4-amino group provides a key site for hydrogen bonding, a feature often critical for receptor binding.

Computational models can be used to generate hypothetical binding poses of this compound within the active sites of various enzymes, providing hypotheses for its potential biological targets and a rationale for designing focused screening libraries.

Table 1: Illustrative Docking Scores of Substituted Benzimidazole Derivatives against Mtb KasA Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Compound 7 | -7.36 | Glu 199, Pro 201, Ile 202 | nih.gov |

| Compound 8 | -7.17 | Glu 199, Pro 201, Ile 202 | nih.gov |

| DG167 (co-crystallized ligand) | -7.101 | Glu 199, Pro 201, Ile 202, Phe 239 | nih.gov |

This table is illustrative and based on data for other substituted benzimidazoles to demonstrate the application of molecular docking in SAR studies.

Computational Elucidation of Reaction Mechanisms

Understanding the mechanism of chemical reactions is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate reaction pathways, transition states, and the energetics of chemical transformations.

The formation of this compound involves the protection of the amino group of 4-aminobenzimidazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The generally accepted mechanism for Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.com This is often catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst by forming a more reactive intermediate with Boc₂O. commonorganicchemistry.com

Computational studies can provide a detailed picture of this reaction mechanism. DFT calculations can be employed to:

Model the reactants, intermediates, transition states, and products.

Calculate the activation energies for different potential pathways, thus identifying the most favorable reaction route.

Investigate the role of the solvent and catalyst (like DMAP) in the reaction.

Analyze the electronic structure changes throughout the reaction coordinate.

Furthermore, computational methods can be used to study the deprotection of the N-Boc group. The cleavage of the Boc group is typically achieved under acidic conditions or, in some cases, with specific reagents like NaBH₄ in ethanol (B145695) for N-Boc protected imidazoles. arkat-usa.org DFT calculations can model the protonation steps and subsequent fragmentation of the Boc group, providing insights into the selectivity and efficiency of different deprotection methods.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 1-Boc-4-aminobenzoimidazole, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In ¹H NMR spectroscopy, the protons of the benzimidazole (B57391) ring system and the Boc (tert-butoxycarbonyl) group exhibit characteristic chemical shifts. The aromatic protons on the benzo- portion of the molecule are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton on the imidazole (B134444) ring (C2-H) would likely resonate at an even further downfield position, often above δ 8.0 ppm. The amino group (-NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The nine protons of the tert-butyl group of the Boc protector would give a characteristic sharp singlet in the upfield region, usually around δ 1.5 ppm. rsc.orgbeilstein-journals.org The presence of rotational isomers (rotamers) around the N-Boc bond can sometimes lead to the appearance of two distinct sets of signals for the nearby protons, reflecting the different chemical environments in the syn- and anti-conformers. beilstein-journals.org

In ¹³C NMR spectroscopy, the carbonyl carbon of the Boc group is a key indicator, typically appearing around δ 150-155 ppm. rsc.org The quaternary carbon of the tert-butyl group resonates at approximately δ 80 ppm. rsc.org The carbons of the benzimidazole ring system have distinct chemical shifts; the carbon atom at the C2 position generally appears around δ 142 ppm, while other aromatic carbons are found between δ 110 and 140 ppm. researchgate.net The specific substitution pattern influences the exact shifts. The presence of tautomerism, a common phenomenon in benzimidazoles, can be studied using NMR, as it affects the chemical shifts of the ring carbons. arabjchem.orgresearchgate.netmdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-H (imidazole ring) | > 8.0 | Singlet |

| Aromatic-H | 7.0 - 7.8 | Multiplets |

| -NH₂ (amino group) | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Boc carbamate) | 150 - 155 |

| C2 (imidazole ring) | ~ 142 |

| Aromatic-C | 110 - 140 |

| C3a, C7a (bridgehead) | Variable |

| -C (CH₃)₃ (Boc group) | ~ 80 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and formula of this compound and to study its fragmentation pathways, which aids in structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be the expected base peak, allowing for accurate mass determination and molecular formula confirmation via High-Resolution Mass Spectrometry (HRMS).

Under collision-induced dissociation (CID) conditions, the Boc group exhibits characteristic fragmentation patterns. doaj.org A primary fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈, 56 Da), resulting in a prominent [M+H-56]⁺ ion. This can be followed by the subsequent loss of carbon dioxide (CO₂, 44 Da) to yield an ion corresponding to the protonated 4-aminobenzimidazole. doaj.org Another common fragmentation is the formation of the tert-butyl cation (C₄H₉⁺, m/z 57). doaj.org Further fragmentation would involve the benzimidazole ring itself.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| [M+H - C₅H₈O₂]⁺ | Loss of isobutylene and carbon dioxide |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The spectrum provides distinct absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum would be the N-H stretching vibrations of the primary amino group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. The C=O stretching of the Boc group's carbamate (B1207046) is also a strong, characteristic absorption, expected around 1700-1725 cm⁻¹. beilstein-journals.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the benzimidazole ring system appear in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations would be found in the 1200-1350 cm⁻¹ range.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Boc Group (-C=O) | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

This method is particularly valuable for establishing the solid-state conformation, including the planarity of the benzimidazole ring system and the orientation of the Boc protecting group relative to the ring. Furthermore, X-ray analysis reveals intermolecular interactions, such as hydrogen bonding involving the amino group and the carbamate oxygen, which dictate the crystal packing arrangement. It would also definitively identify the predominant tautomeric form (4-amino versus 6-amino) present in the solid state. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis. rsc.org A reversed-phase HPLC method is typically employed for compounds of this nature.

The stationary phase would commonly be a C18 (octadecylsilyl) silica (B1680970) column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target compound from any starting materials, by-products, or degradation products. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks detected by a UV detector, typically set at a wavelength where the benzimidazole chromophore absorbs strongly. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminobenzimidazole |

| Acetonitrile |

| Methanol |

| Trifluoroacetic acid |

An Exploration of this compound: Potential Biological Activities and Target Identification

The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has captured the attention of medicinal chemists and biologists due to its wide range of pharmacological properties. nih.gov As a specific derivative, this compound represents a unique chemical entity whose biological potential is largely unexplored in publicly available literature. However, by examining the extensive research conducted on the broader class of benzimidazole derivatives, we can extrapolate potential avenues for investigation and understand the strategic approaches used to identify its biological targets and enhance its bioactivity. The anticancer potential and selectivity of benzimidazole derivatives are known to depend radically on the different substitutions on the scaffold, making this a promising area for developing novel, target-specific agents. nih.gov

Exploration of Potential Biological Activities and Target Identification Strategies

Development of N-Boc Protected Aminobenzimidazole-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. They are typically derived from a bioactive molecule that has been modified with a reporter tag (e.g., a fluorophore or biotin) via a chemical linker. The N-Boc protecting group on 1-Boc-4-aminobenzimidazole makes it an ideal starting point for the synthesis of such probes.

The synthesis of a chemical probe from 1-Boc-4-aminobenzimidazole would involve a multi-step process. First, the Boc group ensures that the N1 position of the benzimidazole ring remains unreactive during subsequent modifications. The primary amine at the 4-position could then be functionalized, for example, by acylation with a linker molecule that possesses a terminal reactive group (like an alkyne or azide (B81097) for click chemistry). After attaching the linker, the Boc group can be selectively removed under acidic conditions, restoring the original benzimidazole core if desired. Finally, a reporter tag can be attached to the linker.

Affinity-based "pull-down" assays are a primary application for such probes. mdpi.com In this technique, the probe (e.g., a biotinylated version of 1-Boc-4-aminobenzimidazole) is incubated with a cell lysate. The probe binds to its target protein(s), and the entire complex is then captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be identified by mass spectrometry, revealing the direct targets of the parent compound. mdpi.com The presence of the Boc group is key, as it allows for controlled, site-specific functionalization, which is crucial for creating effective and specific chemical probes. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes